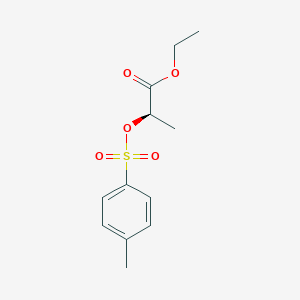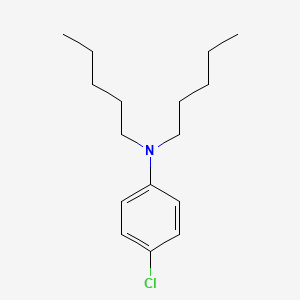
2-Methoxy-4-methylphenyl pivalate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylphenyl pivalate can be synthesized through the esterification of 2-methoxy-4-methylphenol with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the compound can be produced via the Koch reaction, where isobutene reacts with carbon monoxide and water in the presence of an acid catalyst such as hydrogen fluoride . This method is efficient for large-scale production and yields high purity products.
化学反応の分析
Types of Reactions
2-Methoxy-4-methylphenyl pivalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, Zn/HCl
Substitution: NaOCH3, NH3, RLi
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives .
科学的研究の応用
2-Methoxy-4-methylphenyl pivalate has several applications in scientific research:
作用機序
The mechanism of action of 2-Methoxy-4-methylphenyl pivalate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group by forming stable ester linkages with hydroxyl groups, thereby preventing unwanted reactions during synthetic processes . The stability of the pivalate ester is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the ester linkage from hydrolytic attack .
類似化合物との比較
Similar Compounds
Pivalic Acid: A carboxylic acid with the formula (CH3)3CCO2H, known for its use in esterification reactions.
2-Methoxy-4-methylphenol: A phenolic compound used as a precursor in the synthesis of various esters.
Methyl Pivalate: An ester of pivalic acid, used in organic synthesis and as a solvent.
Uniqueness
2-Methoxy-4-methylphenyl pivalate is unique due to its combination of a methoxy-substituted phenyl ring and a pivalate ester group, which imparts both stability and reactivity. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
特性
IUPAC Name |
(2-methoxy-4-methylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-6-7-10(11(8-9)15-5)16-12(14)13(2,3)4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOWPDDNHHQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


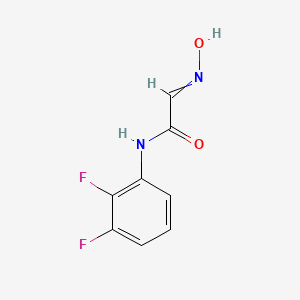



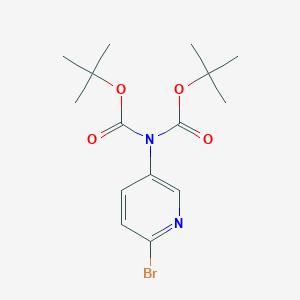
![methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate](/img/structure/B8266279.png)
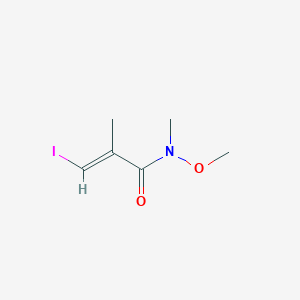
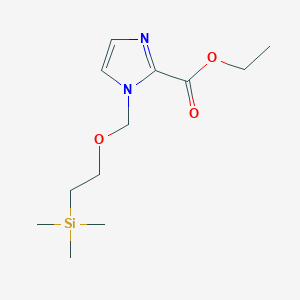
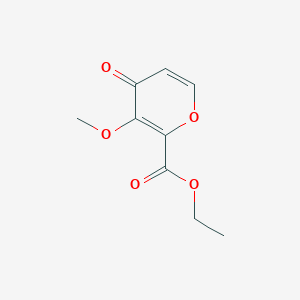
![Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B8266309.png)
